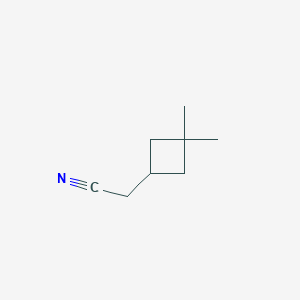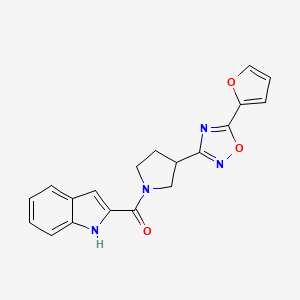
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules. They have shown clinical and biological applications due to their ability to bind with high affinity to multiple receptors . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . It is physically crystalline and colorless in nature with specific odors .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can vary widely depending on the specific derivative and the conditions under which the reaction takes place. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
Compounds containing furan and pyrazoline derivatives have been synthesized using both conventional and microwave irradiation methods, showing significant anti-inflammatory and antibacterial activities. Microwave irradiation offers advantages in terms of higher yields, environmental friendliness, and reduced reaction times. The study highlights the potential of furan-containing compounds in therapeutic applications, suggesting a possible area of investigation for the compound (P. Ravula et al., 2016).
Metal Complexes with Antiviral Activity
Benzofuran compounds have been synthesized and complexed with metals, demonstrating significant inhibitory activity against HIV. This research indicates the potential of furan derivatives, when combined with metal ions, to serve as potent antiviral agents. The structure-function relationship explored in these studies could be relevant for designing new therapeutics based on the compound of interest (S. Galal et al., 2010).
Fluorinated Heterocyclic Compounds
The synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles through photochemical methods has been reported, showcasing the utility of oxadiazole rings in the development of compounds with potential electronic and photophysical applications. This suggests that the oxadiazole component of the compound could be explored for its electronic properties and reactivity under photochemical conditions (S. Buscemi et al., 2001).
Synthesis and Applications of Heterocyclic Compounds
The literature also discusses the synthesis and diverse applications of heterocyclic compounds, including those with pyrrole, oxadiazole, and indole rings. These compounds are known for their biological, pharmacological, and electronic properties. The synthesis strategies and applications presented in these studies could provide a foundation for further research into the specific compound of interest, exploring its potential uses in various fields (K. L. Milkiewicz et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(15-10-12-4-1-2-5-14(12)20-15)23-8-7-13(11-23)17-21-18(26-22-17)16-6-3-9-25-16/h1-6,9-10,13,20H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWKHAHZDCVMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)
![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)
![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)
![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)
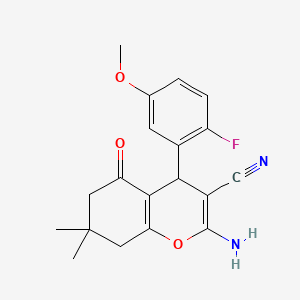
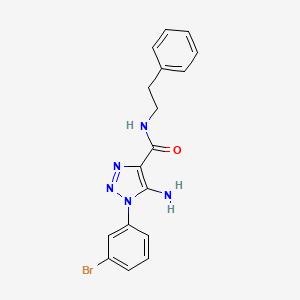
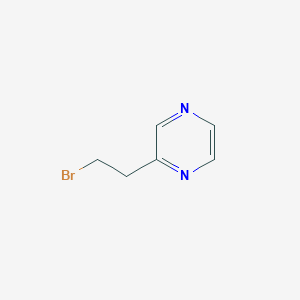
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)
![methyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2393779.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)
